molecular formula C2H8 B8474421 methane

methane

Cat. No.: B8474421
M. Wt: 32.09 g/mol
InChI Key: CREMABGTGYGIQB-UHFFFAOYSA-N
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Description

Methane (CH₄) is the simplest alkane and primary component of natural gas, serving as a critical reagent in energy and environmental research . This colorless, odorless gas features a tetrahedral molecular geometry with sp³ hybridized carbon, bond angles of 109.5°, and a molar mass of 16.043 g/mol . Its high flammability requires careful handling, as it forms explosive mixtures with air (5-14% by volume) . Researchers utilize this compound as a fundamental feedstock for catalytic processes including steam reforming to produce hydrogen and synthesis gas, and for the industrial production of chemicals like methanol, ammonia, and chloroform . Its role in combustion science is vital for studying cleaner fuel efficiency and emissions . In environmental science, this compound is a key subject of climate studies; it is a potent greenhouse gas with a global warming potential estimated to be over 28 times that of carbon dioxide over a 100-year period, making research into its atmospheric behavior and mitigation strategies crucial . This product is provided For Research Use Only. It is strictly intended for laboratory research and may not be used for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C2H8

Molecular Weight

32.09 g/mol

IUPAC Name

methane

InChI

InChI=1S/2CH4/h2*1H4

InChI Key

CREMABGTGYGIQB-UHFFFAOYSA-N

Canonical SMILES

C.C

Origin of Product

United States

Preparation Methods

Dry Reforming of this compound (DRM)

Dry reforming utilizes CO₂ and CH₄ as reactants, producing syngas (H₂/CO) for downstream methanation. Cobalt-supported alumina (Co/Al₂O₃) catalysts, prepared via dry impregnation (DI) or controlled adsorption (CA), exhibit divergent performance. CA-synthesized catalysts achieve smaller Co nanoparticles (3.2 nm vs. 5.8 nm for DI), higher dispersion (12% vs. 7%), and superior stability due to stronger CoAl₂O₄ spinel interactions. After 24 hours at 800°C, CA catalysts retain 85% initial activity, whereas DI catalysts deactivate by 40% due to carbon deposition.

Table 1: Performance of Co/Al₂O₃ Catalysts in DRM

Preparation MethodCo Particle Size (nm)Dispersion (%)CH₄ Conversion (%)Stability (24 h)
Dry Impregnation5.877260% retention
Controlled Adsorption3.2128885% retention

Steam this compound Reforming (SMR) and Catalytic Enhancements

Steam reforming of CH₄ with H₂O produces H₂-rich syngas, but perovskite-supported catalysts like Ru-Ni/LaAlO₃ improve stability. The 1wt%Ru–15wt%Ni/LaAlO₃ catalyst achieves 94.68% CH₄ conversion at 800°C, outperforming commercial catalysts by 12% due to Ru-promoted Ni dispersion and LaAlO₃’s high surface area (48 m²/g).

Sabatier Process: CO₂ Hydrogenation

The exothermic Sabatier reaction (CO₂ + 4H₂ → CH₄ + 2H₂O, ΔH = −165 kJ/mol) requires low temperatures (200–300°C) and Ni/Al₂O₃ catalysts. Above 450°C, reverse water-gas shift (RWGS) dominates, reducing CH₄ yield. Pressure optimization at 25–30 bar enhances equilibrium conversion to >90%.

Electrochemical this compound Synthesis: Solid Oxide Electrolytic Cells (SOECs)

Electrochemical routes offer renewable CH₄ synthesis by coupling CO₂/H₂O electrolysis with in situ methanation. SOECs operate in four configurations:

Table 2: SOEC Configurations for this compound Synthesis

ModeDescriptionTemperature (°C)CH₄ Efficiency (%)Challenges
1H₂ Production + External Methanation700–80068–72High ohmic losses, catalyst sintering
2Syngas Production + Methanation600–70074–78CO selectivity control
3Direct Co-electrolysis + Cathode Methanation500–60082–85Cathode coking, thermal stress
4Zoned Electrolysis-Methanation400–50088–92Complex reactor design

Mode 4 achieves the highest efficiency (92%) by separating electrolysis (600°C) and methanation (400°C) zones, minimizing RWGS interference. Ni-YSZ cathodes with CeO₂ interlayers suppress carbon deposition, sustaining >1,000 hours of operation.

Biological this compound Production: Anaerobic Digestion (AD)

Anaerobic digestion converts organic waste to CH₄ via acetoclastic and hydrogenotrophic methanogens. Full-scale AD plants achieve 89–94% of theoretical biothis compound potential (BMP), with dry AD systems yielding 224 ± 25 NLCH₄/kgVS. Co-digesting food waste and sludge enhances volumetric productivity by 30% compared to mono-substrate systems.

Table 3: this compound Yield from Organic Substrates

SubstrateBMP (NLCH₄/kgVS)Full-Scale Yield (NLCH₄/kgVS)Efficiency (%)
Food Waste35031590
Waste Sludge21018990
Green Waste18015888

Catalyst Design Innovations and Deactivation Mechanisms

Perovskite-Supported Catalysts

LaAlO₃ and LaFeO₃ perovskites stabilize Ni/Ru nanoparticles during SMR. Ru doping (1 wt%) reduces Ni particle size from 18 nm to 9 nm, increasing active sites and mitigating sintering. XPS analysis reveals Ru⁰–Ni⁰ synergism enhances H₂O dissociation, critical for suppressing carbon formation.

Carbon Deposition and Regeneration Strategies

DRM catalysts deactivate via two carbon pathways: (i) filamentous carbon from CH₄ decomposition (DI catalysts) and (ii) encapsulating graphitic carbon from CO disproportionation (CA catalysts). Periodic oxidative regeneration at 600°C restores 95% activity by gasifying carbon deposits .

Chemical Reactions Analysis

Combustion Reactions

Methane combustion is a highly exothermic process, releasing 891 kJ/mol under standard conditions . The reaction pathways depend on oxygen availability:

Condition Reaction Products
Complete combustionCH₄ + 2O₂ → CO₂ + 2H₂OCO₂, H₂O
Limited oxygenCH₄ + 1.5O₂ → CO + 2H₂OCO, H₂O
Severely limited O₂CH₄ + O₂ → C + 2H₂OCarbon soot, H₂O

Reactive molecular dynamics simulations reveal that fuel-lean conditions (excess O₂) favor full oxidation to CO₂ (FOM), while fuel-rich conditions promote partial oxidation (POM), yielding CO and H₂ . At 3500 K, this compound is fully consumed within 700 ps, with residual O₂ enabling both FOM and POM pathways .

Halogenation Reactions

This compound undergoes free-radical halogenation with Cl₂, Br₂, or I₂ under UV light :

Reaction Mechanism

Step Process Example Reaction
InitiationHalogen dissociationCl₂ → 2Cl-
Propagation 1Hydrogen abstractionCl- + CH₄ → HCl + - CH₃
Propagation 2Halogenation- CH₃ + Cl₂ → CH₃Cl + Cl-
TerminationRadical recombinationCl- + Cl- → Cl₂

Successive halogenations yield CH₂Cl₂, CHCl₃, and CCl₄. Chloroform (CHCl₃) dominates in excess Cl₂ due to competitive radical interactions .

Partial Oxidation to Methanol

Selective oxidation of CH₄ to CH₃OH is challenging due to overoxidation risks. Catalytic systems include:

  • Copper/iron zeolites : Stabilize α-oxygen active sites .

  • Enzymatic pathways : this compound monooxygenase in bacteria .

Recent studies using data-driven techniques identified key intermediates in oxidative coupling of this compound (OCM), including C₂H₄ and C₂H₆, with CO selectivity influenced by temperature and catalyst composition .

Oxidative Coupling (OCM)

OCM reaction networks involve:

  • CH₄ → - CH₃ (methyl radical) via - OH attack .

    • CH₃ dimerization to C₂H₆ or dehydrogenation to C₂H₄ .

Machine learning analysis of OCM data revealed CO₂ formation correlates strongly with O₂ concentration, while C₂ yields depend on CH₄/O₂ ratios .

Acid-Base and Ionic Reactions

  • CH₃⁺ : Detected in interstellar medium .

  • CH₄⁺ : Studied in low-pressure gas mixtures .

Combustion Kinetics

Comparative analysis of this compound combustion mechanisms:

Model Reactions Key Findings Source
One-step global1Overestimates temperature rise (ΔT ≈ 4600 K)
Two-step global2Predicts CO formation but ΔT ≈ 3900 K
Detailed mechanism177Matches experimental flame profiles (ΔT ≈ 2500 K)

This compound Oxidation Pathways

Reactive MD simulations under varying conditions show:

  • High temperatures (3500 K) : Rapid CH₄ dissociation via - OH-induced C–H cleavage (R4: CH₄ → - CH₃) .

  • Low temperatures (2600 K) : Limited radical generation, favoring H₂ formation .

Industrial and Environmental Relevance

  • Energy production : this compound combustion generates ~55.5 MJ/kg heat .

  • Pollution control : N₂O reduction in OCM requires optimized catalysts .

  • Fuel synthesis : Partial oxidation to syngas (CO + H₂) enables methanol production .

Scientific Research Applications

Energy Production

1.1 Natural Gas

Methane is the primary component of natural gas, which is a crucial energy source for heating, electricity generation, and as a fuel for vehicles. Its combustion produces less carbon dioxide compared to other fossil fuels, making it a relatively cleaner option.

Energy Source Composition CO2 Emissions (g/kWh)
Natural Gas~95% this compound450
Coal~30% this compound900
Oil~85% this compound800

1.2 Biogas Production

This compound is also produced through anaerobic digestion of organic materials in landfills and wastewater treatment plants. Biogas, composed mainly of this compound and carbon dioxide, can be captured and utilized as a renewable energy source.

Case Study: Biogas Utilization

A study conducted in Sweden demonstrated that biogas from sewage treatment not only reduced greenhouse gas emissions but also provided a sustainable energy source for local communities. The project resulted in a 30% reduction in fossil fuel use in the region .

Environmental Management

2.1 Greenhouse Gas Mitigation

This compound is a potent greenhouse gas with a global warming potential significantly higher than carbon dioxide over a short time frame. Efforts to reduce this compound emissions are crucial for climate change mitigation.

Strategies for Mitigation

  • Flaring: Burning off excess this compound at oil and gas extraction sites to convert it to carbon dioxide.
  • Capture Technologies: Implementing technologies to capture this compound from landfills and agricultural operations.

Data Table: this compound Emission Sources

Source Percentage Contribution to Global Emissions
Agriculture40%
Landfills20%
Oil and Gas Production30%
Wastewater Treatment10%

Medical Applications

Recent research has revealed promising therapeutic effects of this compound in treating various diseases. This compound's properties have been explored for their anti-inflammatory and neuroprotective effects.

3.1 Therapeutic Effects

This compound has shown potential in treating conditions such as ischemia-reperfusion injury, inflammatory diseases, and cognitive dysfunction following carbon monoxide poisoning.

Case Study: this compound in Ischemia-Reperfusion Injury

Research published in Nature indicated that administration of this compound-rich saline improved survival rates and organ function in animal models subjected to ischemia-reperfusion injury. The study highlighted this compound's role in reducing oxidative stress and inflammation .

Industrial Applications

4.1 Chemical Feedstock

This compound serves as a fundamental building block in the production of chemicals like methanol and ammonia, which are vital for fertilizers and various industrial processes.

Table: Industrial Uses of this compound

Chemical Product Application
MethanolFuel, solvent, antifreeze
AmmoniaFertilizers, cleaning agents

4.2 Hydrogen Production

This compound can be reformed to produce hydrogen gas through steam this compound reforming (SMR), which is essential for fuel cells and various industrial processes.

Mechanism of Action

The mechanism of action of methane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved can provide insights into how this compound exerts its effects .

Comparison with Similar Compounds

Structural and Thermodynamic Differences :

  • This compound (CH₄) is nonpolar and tetrahedral, while CO₂ is linear and polar.
  • Hydrate Formation : this compound hydrates form at higher temperatures and lower pressures compared to CO₂ hydrates. In silica sand experiments, this compound hydrate dissociation occurred at equilibrium conditions distinct from CO₂, influenced by additives like CuSn12 powder .

Adsorption in MOFs :
At 1 bar and 296 K, this compound adsorption in a copper(II) trimesinate MOF was 17.5 cm³/g, significantly lower than CO₂ (66.5 cm³/g) due to CO₂’s higher polarizability . Activated carbon showed inferior this compound adsorption compared to MOFs .

Environmental Impact: this compound’s GWP is 28–36× CO₂, but CO₂ persists longer in the atmosphere. Methanotrophs (e.g., Crenothrix, Methylobacter) oxidize this compound in marine sediments, reducing emissions .

Table 1: Adsorption Capacities in MOF-C (1 bar, ~296 K)

Gas Adsorbed Volume (cm³/g)
This compound 17.5
CO₂ 66.5
H₂ 4.06

This compound vs. Phosphine (PH₃) and Other Hydrides

Molecular Structure :
this compound lacks lone pairs on carbon, whereas PH₃, H₂S, H₂Se, and HI have lone pairs on their central atoms. This difference influences reactivity and intermolecular interactions .

Raman Spectroscopy: Under high pressure, this compound exhibits a positive Raman frequency shift relative to pure H₂, contrasting with PH₃, H₂S, and HI, which show negative shifts. This anomaly reflects this compound’s unique electron-deficient structure .

Table 2: Raman Frequency Shifts of X₂H₂ Compounds

Compound Frequency Shift (vs. H₂)
CH₄ +15 cm⁻¹
PH₃ -25 cm⁻¹
H₂S -30 cm⁻¹

This compound vs. Ethane (C₂H₆)

Combustion Dynamics :
In doped flames (e.g., cyclopentene addition), this compound’s combustion profile differs from ethane. At equivalence ratio Φ=1.8, ethane formation in this compound-doped flames was halved due to reduced methyl radical availability .

Thermal Stability :
this compound requires higher temperatures (>1200°C) for pyrolysis compared to ethane, which decomposes at lower temperatures.

This compound vs. Hydrogen (H₂)

Energy Density :
this compound’s volumetric energy density (55.5 MJ/kg) exceeds H₂ (142 MJ/kg), but H₂ has a higher gravimetric energy density .

Adsorption :
Hydrogen adsorption in MOFs is lower (4.06 cm³/g) than this compound, limiting its storage efficiency .

This compound vs. Ammonia (NH₃)

Chemical Reactivity: NH₃ is highly polar and reactive, forming hydrogen bonds, while this compound is nonpolar and inert. NH₃ synthesis (Haber-Bosch process) requires high pressures (150–300 bar), contrasting with this compound’s stability under similar conditions .

Table 3: Key Properties of this compound and Comparable Compounds

Compound Molecular Formula Boiling Point (°C) Polarity GWP (100-yr)
This compound CH₄ -161.5 Nonpolar 28–36
CO₂ CO₂ -78.5 (sublimes) Polar 1
PH₃ PH₃ -87.7 Polar N/A
H₂ H₂ -252.9 Nonpolar 0

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing experiments to optimize methane yield from anaerobic co-digestion processes?

  • Answer: Utilize Response Surface Methodology (RSM) combined with Design of Experiment (DOE) to model interactions between variables (e.g., feedstock ratios, retention time). For example, a central composite design can identify optimal mixing ratios (e.g., cattle manure vs. algae) to maximize this compound production, with regression models (e.g., y=A+μmeλty = A + \mu_m \cdot e^{-\lambda t}) predicting yield under varying conditions . Calibrate models using empirical data from batch tests and validate via ANOVA to ensure statistical significance.

Q. How can researchers address uncertainty in this compound emissions measurements from agricultural sources?

  • Answer: Distinguish between sensor uncertainty (e.g., infrared spectroscopy calibration) and methodology uncertainty (e.g., flux chamber vs. micrometeorological techniques). Standardize protocols for ruminant studies by controlling variables like feed intake, carbohydrate type, and lipid additives, as these influence microbial methanogenesis . Use isotopic tracers (e.g., 13CH4^{13}\text{CH}_4) to differentiate biogenic vs. thermogenic sources and validate via mass balance approaches .

Q. What experimental frameworks are recommended for measuring this compound absorption coefficients under variable environmental conditions?

  • Answer: Employ the Beer-Lambert Law with HITRAN spectral database inputs to model absorption coefficients at specific wavelengths (e.g., 3016.49 cm1^{-1}). Develop Python-based algorithms to simulate temperature/pressure dependencies and validate against controlled lab experiments using tunable diode lasers. Address discrepancies between simulated and empirical data via sensitivity analysis .

Advanced Research Questions

Q. How can machine learning enhance the design of this compound cycle studies and reduce parametric uncertainty in global models?

  • Answer: Apply AI-driven global sensitivity analysis to prioritize data collection (e.g., flux measurements in wetlands vs. permafrost). Neural networks can assimilate satellite data (e.g., TROPOMI this compound retrievals) with ground-based sensors to improve spatial-temporal resolution. Reinforcement learning can optimize sampling campaigns, targeting regions with high model-data mismatches .

Q. What statistical approaches reconcile contradictions between top-down (atmospheric) and bottom-up (inventory) this compound emission estimates in natural gas systems?

  • Answer: Conduct meta-analyses of peer-reviewed datasets using mixed-effects models to quantify variability across studies. For example, Bayesian hierarchical models can weight studies by methodology rigor (e.g., aircraft-based vs. facility-level measurements). Address publication bias via funnel plots and adjust for confounding factors like venting frequency .

Q. How do pore geometry and this compound-methane interactions influence the computational design of high-performance this compound storage materials?

  • Answer: Use density functional theory (DFT) and grand canonical Monte Carlo (GCMC) simulations to screen porous polymer networks (PPNs). Prioritize materials with pore sizes ~4.2 Å to maximize this compound-methane attractive interactions, which enhance deliverable capacity. Validate predictions via in-situ X-ray diffraction and high-pressure adsorption isotherms .

Q. What mechanistic insights guide the rational design of Cu-zeolite catalysts for direct this compound-to-methanol conversion?

  • Answer: Combine operando X-ray spectroscopy (e.g., XANES/EXAFS) with DFT to identify active sites (e.g., Cu-O-Cu dimers). Optimize zeolite topology (e.g., MOR vs. MFI) to stabilize intermediates like CH3O\text{CH}_3\text{O}^\ast. Test cycle stability via repeated activation-oxidation experiments and probe kinetics using transient isotopic labeling .

Q. How can reactor design mitigate mass/heat transfer limitations in this compound pyrolysis for hydrogen production?

  • Answer: Model molten-metal reactors (e.g., tin) using computational fluid dynamics (CFD) to optimize this compound residence time and temperature gradients. Experimentally validate via lab-scale setups with quartz reactors, tracking carbon deposition rates and hydrogen purity via gas chromatography .

Methodological Guidance

  • For computational studies: Always cross-validate molecular simulations (e.g., DFT, MD) with experimental characterization (e.g., BET surface area, in-situ FTIR) .
  • For field measurements: Deploy redundant sensors (e.g., cavity ring-down spectrometers paired with drones) to address detection probability biases in heterogeneous environments .
  • For meta-analyses: Adhere to PRISMA guidelines, explicitly document inclusion/exclusion criteria, and use random-effects models to account for inter-study heterogeneity .

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